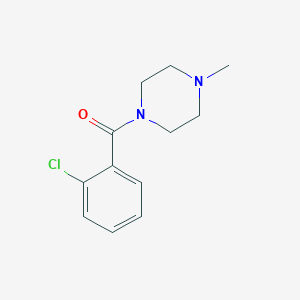

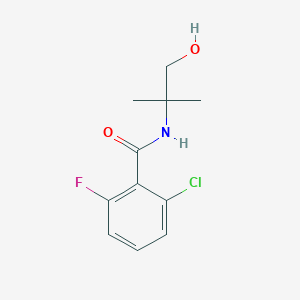

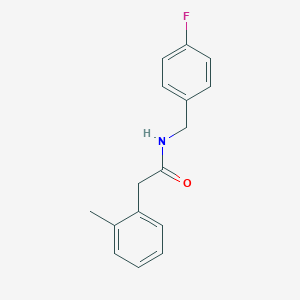

N-cyclohexyl-2-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-2-(2-methylphenyl)acetamide, also known as CX-614, is a potent cognitive enhancer that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are responsible for the fast excitatory synaptic transmission in the brain. CX-614 is a synthetic compound that was first developed by Cortex Pharmaceuticals in the 1990s.

Mécanisme D'action

N-cyclohexyl-2-(2-methylphenyl)acetamide modulates the activity of AMPA receptors by increasing the opening time and frequency of channel opening events. This leads to an increase in the flow of positively charged ions such as calcium and sodium into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity and LTP. This compound also enhances the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Biochemical and Physiological Effects:

This compound has been shown to enhance synaptic plasticity and LTP in various brain regions such as the hippocampus, prefrontal cortex, and amygdala. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes. This compound has been found to have nootropic effects in animal models, improving cognitive performance in tasks such as object recognition, spatial memory, and fear conditioning.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohexyl-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and relatively inexpensive compared to other cognitive enhancers. However, this compound has some limitations, including its low water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain its effects.

Orientations Futures

There are several future directions for research on N-cyclohexyl-2-(2-methylphenyl)acetamide. One area of interest is the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of research is the development of analogs of this compound with improved pharmacological properties such as increased water solubility and longer half-life. Finally, future studies could investigate the effects of this compound on other neurotransmitter systems and brain regions to further elucidate its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

N-cyclohexyl-2-(2-methylphenyl)acetamide is synthesized by the reaction of cyclohexylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent such as ethanol. The yield of this compound is typically around 50%.

Applications De Recherche Scientifique

N-cyclohexyl-2-(2-methylphenyl)acetamide has been extensively studied in animal models and in vitro experiments to investigate its potential as a cognitive enhancer. In animal studies, this compound has been shown to improve learning and memory in various tasks such as object recognition, spatial memory, and fear conditioning. In vitro studies have demonstrated that this compound enhances the activity of AMPA receptors, resulting in increased synaptic plasticity and long-term potentiation (LTP).

Propriétés

Formule moléculaire |

C15H21NO |

|---|---|

Poids moléculaire |

231.33 g/mol |

Nom IUPAC |

N-cyclohexyl-2-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C15H21NO/c1-12-7-5-6-8-13(12)11-15(17)16-14-9-3-2-4-10-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |

Clé InChI |

VXPYBVLJTLQULE-UHFFFAOYSA-N |

SMILES |

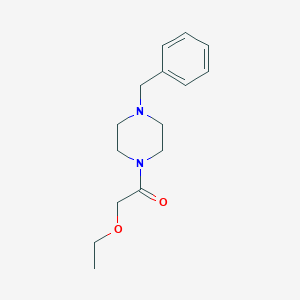

CC1=CC=CC=C1CC(=O)NC2CCCCC2 |

SMILES canonique |

CC1=CC=CC=C1CC(=O)NC2CCCCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

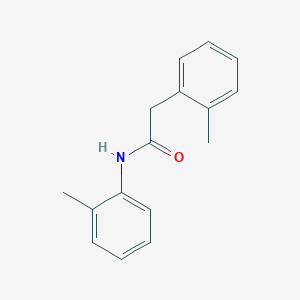

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

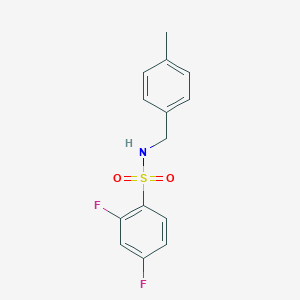

![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)